4,5,7,8,17-Pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
4,5,7,8,17-Pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
Eurycomanone is a chemical compound that has been isolated from Eurycoma longifolia, also known as the longjack plant or tongkat ali. Previous studies had noted its cytotoxic effects against various cancer cell lines. Eurycomanone was shown to also exerts the ability to induce apoptosis through the up-regulation of p53 in human cervical carcinoma cells. Eurycomanone is active against the W2 and D6 clones of P. falciparum. It induces cell cycle arrest at the G2/M phase and apoptosis in HepG2 cells when used at a concentration of 5 µg/ml. Eurycomanone decreases gastric acid secretion and lesion size in rat models of indomethacin-, water immersion stress-, or pyloric ligation-induced ulcer formation.
Brand Name:
Vulcanchem
CAS No.:
84633-29-4
VCID:
VC0114608
InChI:
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
SMILES:
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O
Molecular Formula:
C₂₀H₂₄O₉
Molecular Weight:
408.4 g/mol
4,5,7,8,17-Pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
CAS No.: 84633-29-4
Reference Standards
VCID: VC0114608
Molecular Formula: C₂₀H₂₄O₉
Molecular Weight: 408.4 g/mol
CAS No. | 84633-29-4 |
---|---|
Product Name | 4,5,7,8,17-Pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
Molecular Formula | C₂₀H₂₄O₉ |
Molecular Weight | 408.4 g/mol |
IUPAC Name | (1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
Standard InChI | InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 |
Standard InChIKey | UCUWZJWAQQRCOR-OKNZMGBLSA-N |
Isomeric SMILES | CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O |
SMILES | CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O |
Canonical SMILES | CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O |
Description | Eurycomanone is a chemical compound that has been isolated from Eurycoma longifolia, also known as the longjack plant or tongkat ali. Previous studies had noted its cytotoxic effects against various cancer cell lines. Eurycomanone was shown to also exerts the ability to induce apoptosis through the up-regulation of p53 in human cervical carcinoma cells. Eurycomanone is active against the W2 and D6 clones of P. falciparum. It induces cell cycle arrest at the G2/M phase and apoptosis in HepG2 cells when used at a concentration of 5 µg/ml. Eurycomanone decreases gastric acid secretion and lesion size in rat models of indomethacin-, water immersion stress-, or pyloric ligation-induced ulcer formation. |
Synonyms | NSC 339187;EURYCOMANONE;pasakbumin-a;Eurycoma longifolia;EurycomalongifoliaJack;Extract of Orion nigrum;Eurycomanone (Synonyms: Pasakbumin A);11-beta,12-alpha,15-beta)-betdihydrate;Eurycomanone, 98%, from Eurycoma longifolia;11,2o-epoxy-1,11,12,14,15-pentahydroxy-13(21)-diene-(1-picrasa-16-dione |
Reference | 1. Lahrita L, Hirosawa R, Kato E, Kawabata J. Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. Bioorg Med Chem. 2017 Sep 1;25(17):4829-4834. doi: 10.1016/j.bmc.2017.07.032. Epub 2017 Jul 19. PMID: 28760530. 2. Bhat IA, Ahmad I, Mir IN, Bhat RAH, P GB, Goswami M, J K S, Sharma R. Chitosan-eurycomanone nanoformulation acts on steroidogenesis pathway genes to increase the reproduction rate in fish. J Steroid Biochem Mol Biol. 2019 Jan;185:237-247. doi: 10.1016/j.jsbmb.2018.09.011. Epub 2018 Sep 22. PMID: 30253226. 3. Nhan NH, Loc NH. Production of eurycomanone from cell suspension culture of Eurycoma longifolia. Pharm Biol. 2017 Dec;55(1):2234-2239. doi: 10.1080/13880209.2017.1400077. PMID: 29130786; PMCID: PMC6130563. 4. Rehman SU, Choi MS, Han YM, Kim IS, Kim SH, Piao XL, Yoo HH. Determination of eurycomanone in rat plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry for pharmacokinetic study. Biomed Chromatogr. 2017 Apr;31(4). doi: 10.1002/bmc.3831. Epub 2016 Sep 26. PMID: 27572280. 5. Wong PF, Cheong WF, Shu MH, Teh CH, Chan KL, AbuBakar S. Eurycomanone suppresses expression of lung cancer cell tumor markers, prohibitin, annexin 1 and endoplasmic reticulum protein 28. Phytomedicine. 2012 Jan 15;19(2):138-44. doi: 10.1016/j.phymed.2011.07.001. Epub 2011 Sep 7. PMID: 21903368. |
PubChem Compound | 13936691 |
Last Modified | Nov 11 2021 |
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